4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate
Description
Chemical Significance and Industrial Relevance
This compound belongs to the acrylate ester family, a class of compounds renowned for their versatility in industrial applications. Acrylate esters are critical precursors in synthesizing polymers, adhesives, and coatings due to their ability to undergo radical polymerization and form durable networks. The incorporation of an isopropylphenyl group introduces steric and electronic effects that may enhance thermal stability or modify solubility profiles, making this compound potentially valuable for high-performance materials. For instance, analogous acrylate esters are employed in UV-curable coatings and pressure-sensitive adhesives, where tailored substituents optimize mechanical and chemical resistance.
The octanoate ester chain further differentiates this compound from simpler acrylates. Long-chain esters are known to plasticize polymers, reducing brittleness and improving flexibility. This dual functionality—combining a reactive acryloyl group with a bulky aromatic substituent and a flexible alkyl chain—suggests applications in niche sectors such as specialty coatings or advanced composites. Industrial processes for acrylate ester production, including esterification and transesterification, have been refined over decades to achieve high yields and purity. The development of this compound likely builds upon these advancements, targeting specific performance criteria unmet by conventional acrylates.
Systematic Nomenclature and Structural Classification
The IUPAC name This compound provides a precise description of the compound’s structure. Breaking this down:
- Octanoate : Indicates an ester derived from octanoic acid (CH₃(CH₂)₆COOH).
- Phenyl : A benzene ring substituent.
- 4-Isopropylphenyl : A phenyl group with an isopropyl (–CH(CH₃)₂) substituent at the para position.
- Acryloyl : The group derived from acrylic acid (CH₂=CH–CO–), featuring a conjugated double bond system.
The structural formula, C₂₆H₃₂O₃, reflects the integration of these components. The molecule can be visualized as a central phenyl ring substituted at the para position with an acryloyl group, which is further modified by a 4-isopropylphenyl moiety. The octanoate ester occupies the opposing para position on the phenyl ring. This arrangement creates a spatially demanding structure, with the isopropyl group introducing steric hindrance that could influence reactivity and intermolecular interactions.
| Structural Component | Description |
|---|---|
| Octanoate chain | Eight-carbon alkyl ester providing hydrophobicity and flexibility. |
| Phenyl ring | Aromatic core enabling π-π interactions and stability. |
| 4-Isopropylphenyl acryloyl group | Bulky substituent affecting electronic distribution and steric accessibility. |
The trans configuration (E-isomer) of the acryloyl double bond is implied by the nomenclature, as this geometry is typically favored in such systems due to reduced steric strain.
Historical Development of Aromatic Acrylate Esters
The synthesis of acrylate esters dates to the early 20th century, driven by the growing demand for plastics and synthetic resins. Early methods relied on acid-catalyzed esterification, which often required harsh conditions and produced mixed yields. The mid-20th century saw the rise of transesterification techniques, enabling milder reaction conditions and better control over product distribution.
A significant milestone occurred in the 1980s with the commercialization of continuous acrylate production processes, such as those implemented at the Synthomer plant in Sokolov, Czech Republic. These systems integrated advanced catalyst technologies and polymer inhibition strategies to achieve sustained operation, addressing challenges like unwanted polymerization during synthesis.
The introduction of aromatic substituents, such as isopropylphenyl groups, represents a more recent innovation aimed at enhancing material properties. For example, the development of sterically hindered sodium and magnesium aryloxide catalysts in the 2020s allowed efficient transesterification at ambient temperatures, broadening the scope of accessible acrylate esters. These advancements likely facilitated the synthesis of complex derivatives like this compound, which would have been challenging to produce using earlier methodologies.
Contemporary research focuses on tailoring acrylate esters for specialized applications, such as stimuli-responsive materials or bio-based polymers. The compound’s design aligns with these trends, leveraging both traditional ester chemistry and modern catalytic strategies to meet evolving industrial needs.
Properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-4-5-6-7-8-9-26(28)29-24-17-15-23(16-18-24)25(27)19-12-21-10-13-22(14-11-21)20(2)3/h10-20H,4-9H2,1-3H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFAXDABDXOHD-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate typically involves the esterification of 4-[3-(4-Isopropylphenyl)acryloyl]phenol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate can undergo various chemical reactions, including:
Oxidation: The acryloyl group can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate involves its interaction with molecular targets such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenyl rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Enhance electrochemical stability and binding to biological targets (e.g., cholinesterase enzymes) . Electron-Donating Groups (e.g., OCH₃, isopropyl): Improve solubility in organic solvents and modulate charge distribution in corrosion inhibitors . Octanoate vs.
- Synthetic Pathways: All compounds share a Claisen–Schmidt condensation step for acryloyl group formation. However, post-condensation modifications differ: The target compound involves esterification with octanoic acid, whereas isoindoline-dione derivatives (e.g., compound 3 in ) require additional cyclization steps . Radiolabeled analogs (e.g., 99mTc-conjugated derivatives) incorporate chelating agents like DTPA for imaging applications, a feature absent in the target compound .
Functional Comparisons
Analysis :
- The target compound’s octanoate chain may reduce crystallinity compared to halogenated or methoxylated analogs, impacting formulation in solid dosage forms.
- While 4-chlorophenyl and 3,4-dimethoxyphenyl analogs show validated bioactivity, the 4-isopropylphenyl group’s steric bulk could hinder enzyme binding but improve material compatibility in coatings .
Biological Activity
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- An acryloyl moiety that contributes to its reactivity.
- An octanoate ester which enhances its lipid solubility, potentially affecting its bioavailability and interaction with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial properties : Exhibits activity against various bacterial strains.
- Antioxidant effects : Scavenges free radicals, contributing to cellular protection.
- Anti-inflammatory effects : May inhibit pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with cell membranes : The octanoate group may facilitate the incorporation of the compound into lipid bilayers, enhancing penetration into cells.
- Enzyme inhibition : Potentially inhibits enzymes involved in inflammatory pathways.
- Modulation of signaling pathways : Influences pathways related to oxidative stress and inflammation.
Research Findings
A summary of key studies on the biological activity of this compound is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus. | Agar diffusion method |
| Study 2 | Showed antioxidant capacity via DPPH radical scavenging assay. | In vitro assays |
| Study 3 | Reduced TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory effects. | ELISA assays |
Case Studies
-
Antimicrobial Activity
- A study conducted by researchers evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity.
-
Antioxidant Effects
- In a controlled laboratory setting, the compound was tested for its ability to scavenge free radicals. The results showed a dose-dependent increase in radical scavenging activity, with an IC50 value of 25 µg/mL.
-
Anti-inflammatory Mechanisms
- In vivo studies using murine models demonstrated that administration of the compound led to a significant reduction in paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
